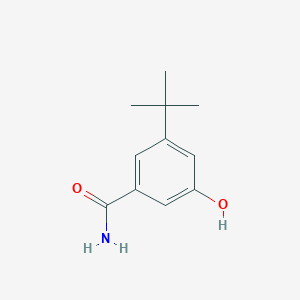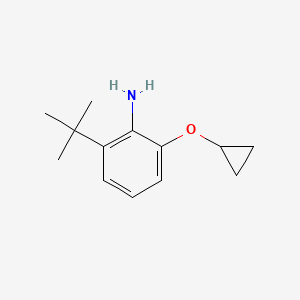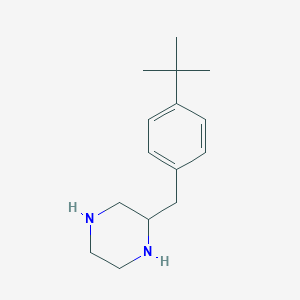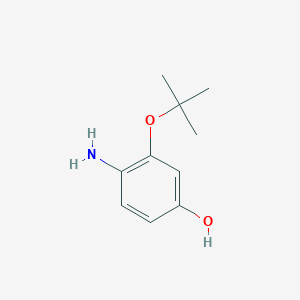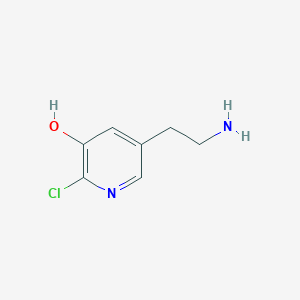
5-(2-Aminoethyl)-2-chloropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chloropyridin-3-OL typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloropyridine, is reacted with an aminoethyl group under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Another approach involves the direct chlorination of 5-(2-Aminoethyl)pyridin-3-OL. This method requires the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Aminoethyl)-2-chloropyridin-3-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-(2-Aminoethyl)pyridin-3-OL.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products Formed
Oxidation: 5-(2-Aminoethyl)-2-chloropyridin-3-one
Reduction: 5-(2-Aminoethyl)pyridin-3-OL
Substitution: Various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-2-chloropyridin-3-OL depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Aminoethyl)pyridin-3-OL: Lacks the chlorine atom at the 2-position, which may result in different chemical reactivity and biological activity.
2-Chloropyridin-3-OL: Lacks the aminoethyl group at the 5-position, which may affect its solubility and interaction with biological targets.
5-(2-Aminoethyl)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and properties.
Uniqueness
5-(2-Aminoethyl)-2-chloropyridin-3-OL is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1-2,9H2 |
InChI-Schlüssel |
WWGXWULIHQSYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
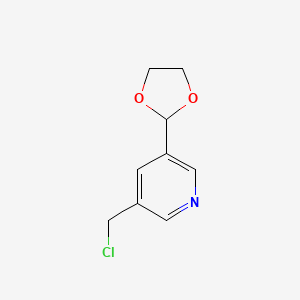
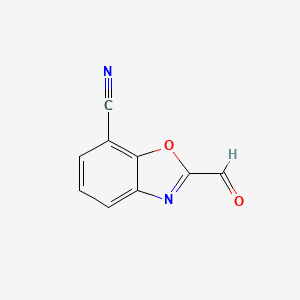
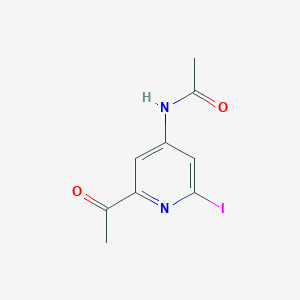
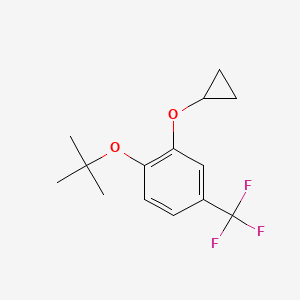
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
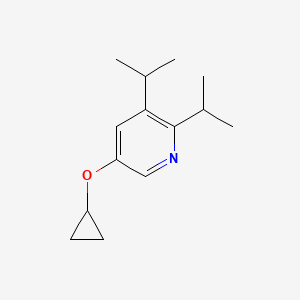
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)

